4H-1,2,4-triazole-3-sulfonyl chloride
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Overview
Description
4H-1,2,4-Triazole-3-sulfonyl chloride is a unique chemical with the empirical formula C2H2ClN3O2S and a molecular weight of 167.57 . It is provided by Sigma-Aldrich as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound consists of 9 heavy atoms . The InChI string is1S/C2H2ClN3O2S/c3-9(7,8)2-4-1-5-6-2/h1H,(H,4,5,6)
and the SMILES string is C1=NNC(=N1)S(=O)(=O)Cl
. Physical And Chemical Properties Analysis
This compound has a molecular weight of 167.58 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The exact mass is 166.9556252 g/mol .Scientific Research Applications
Chemical Synthesis and Derivatization
4H-1,2,4-Triazole-3-sulfonyl chloride and its derivatives have been extensively used in chemical synthesis. They serve as precursors or intermediates in the formation of various structurally complex and biologically active compounds. The synthesis of S-5-R-4-R1-4H-1,2,4-triazol-3-ilsulfonthioates and their oxidation to pharmacologically active substances exemplify this utility. These reactions have expanded the range of substances with potential therapeutic applications, as demonstrated in studies synthesizing new compounds for biological activity evaluation (Kaplaushenko, 2014).
Catalysis and Reaction Mechanisms
The compound and its derivatives have been pivotal in understanding and enhancing reaction mechanisms and catalysis. For instance, the copper-catalyzed three-component synthesis of 4-sulfonyl-1,2,3-triazoles, involving a sequential aerobic copper-catalyzed oxidative sulfonylation, has illustrated a practical approach to obtaining structures with promising bioactivities (Van Hoof, Pulikkal Veettil & Dehaen, 2021). Additionally, the regioselectivity of reactions involving 4H-1,2,4-triazole-3-thiol derivatives with chloroethynylphosphonates, leading to fused heterocyclic compounds, has shed light on reaction pathways and the high regioselectivity of these processes (Erkhitueva et al., 2013).
Material Science and Coordination Chemistry
In material science and coordination chemistry, this compound derivatives have contributed to the development of novel materials with specific properties. For instance, the synthesis of sulfonate-functionalized 1,2,4-triazole ligands and their coordination with metals, such as cadmium, has resulted in the formation of coordination networks with distinct structural and photoluminescent properties (Gómez et al., 2013).
Biological Applications and Drug Development
While excluding direct references to drug use, dosage, and side effects, it's noteworthy that this compound derivatives have served as key intermediates in synthesizing compounds with potential therapeutic effects. The development of S-substituted derivatives of 1,2,4-triazol-3-thiol as new drug candidates, particularly for type II diabetes, highlights the significance of these compounds in medicinal chemistry and drug development efforts (ur-Rehman et al., 2018).
Safety and Hazards
Mechanism of Action
Target of Action
“4H-1,2,4-triazole-3-sulfonyl chloride” is a type of triazole compound. Triazoles are a class of five-membered ring compounds that contain three nitrogen atoms in their structure. They are known for their diverse biological activities and are used in medicinal chemistry as building blocks for various drug molecules .
Biochemical Pathways
Triazole compounds are often involved in interactions with enzymes and receptors that are part of larger biochemical pathways .
Pharmacokinetics
Triazole compounds are generally well absorbed and distributed in the body due to their small size and polar nature .
Result of Action
Triazole compounds can have a wide range of effects depending on their specific structure and the biological targets they interact with .
properties
IUPAC Name |
1H-1,2,4-triazole-5-sulfonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2ClN3O2S/c3-9(7,8)2-4-1-5-6-2/h1H,(H,4,5,6) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRGDHNPMWOBKPN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=N1)S(=O)(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2ClN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80558736 |
Source
|
Record name | 1H-1,2,4-Triazole-5-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80558736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.58 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
6461-29-6 |
Source
|
Record name | 1H-1,2,4-Triazole-5-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80558736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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